molecular formula C14H14N4O2 B2749971 N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide CAS No. 2189435-07-0

N-((6-cyclopropylpyrimidin-4-yl)methyl)-6-hydroxynicotinamide

Cat. No. B2749971
CAS RN: 2189435-07-0
M. Wt: 270.292
InChI Key: MCWPIYTVEAQWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis methods for this compound would require a detailed literature review. Unfortunately, I don’t have access to specific papers, but you can explore relevant research articles to understand the synthetic pathways .

Scientific Research Applications

Synthesis and Antiviral Activity

Research on pyrimidine derivatives, such as those synthesized by Holý et al. (2002) and Hocková et al. (2003), highlights the antiviral properties of these compounds, especially against herpes viruses and retroviruses. The synthesis process involves reactions with diisopropyl phosphonates and tosylates, leading to compounds that exhibit significant antiviral activity, underlining the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002); (Hocková et al., 2003).

Characterization of New Heterocyclic Derivatives

Mohammad et al. (2017) explored the synthesis of heterocyclic derivatives, including oxazepine derivatives from thiouracil, revealing their significant antibacterial activity. This research suggests the versatility of pyrimidine-based compounds in developing new antibacterial agents with potential applications in treating bacterial infections (Mohammad et al., 2017).

Computational Modeling for Anti-diabetic Agents

Adeniji et al. (2020) conducted a computational study on phenoxynicotinamide and phenoxypyrimidine derivatives as anti-diabetic agents. Through QSAR modeling and molecular docking studies, they identified compounds with potent activity against the TGR5 receptor, a target for diabetes treatment. This research underscores the role of computational methods in identifying and optimizing pyrimidine derivatives for therapeutic use (Adeniji et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-hydroxypyridine-3-carboxamide, also known as Ceralasertib , is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability .

Mode of Action

Ceralasertib acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this protein, it prevents the protein from performing its normal function in the DNA damage response pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have defects in the DNA repair mechanisms .

Biochemical Pathways

The inhibition of ATR affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage, and its disruption can lead to genomic instability . In cancer cells, this can result in cell death, making ATR inhibitors like Ceralasertib potential anticancer drugs .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in clinical trials to determine the drug’s bioavailability and potential side effects .

Result of Action

The inhibition of ATR by Ceralasertib can lead to cell cycle arrest and apoptosis . This is particularly effective in cancer cells that have defects in their DNA repair mechanisms, as they are more reliant on the ATR pathway for survival . Therefore, the result of Ceralasertib’s action could potentially be the death of cancer cells .

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13-4-3-10(6-15-13)14(20)16-7-11-5-12(9-1-2-9)18-8-17-11/h3-6,8-9H,1-2,7H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWPIYTVEAQWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.